(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
This compound belongs to the benzamide class of molecules featuring a benzo[d]thiazole core substituted with a nitro group at position 6 and a methyl group at position 2. The benzamide moiety is further modified with a morpholinosulfonyl group at the para position.
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S2/c1-21-16-7-4-14(23(25)26)12-17(16)30-19(21)20-18(24)13-2-5-15(6-3-13)31(27,28)22-8-10-29-11-9-22/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTAEDYKLFFHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and the implications of its structural components.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group, which is significant for its biological activity. The nitro group at the 6-position of the benzothiazole ring is known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 319.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide exhibit significant antitumor properties. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
Key Findings:
- Cell Viability Assays: The compound was tested using MTS cytotoxicity assays in both 2D and 3D cultures. The IC50 values indicated potent antiproliferative effects, with lower values in 2D cultures compared to 3D cultures.
- Mechanism of Action: It appears that the compound interacts with DNA, primarily binding within the minor groove, which is crucial for its antitumor efficacy .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Studies have assessed its efficacy against Gram-positive and Gram-negative bacteria.
Testing Results:
- Organisms Tested: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology: Broth microdilution tests were employed to determine minimum inhibitory concentrations (MICs).
- Outcomes: Compounds with similar structures demonstrated significant antibacterial activity, indicating that modifications to the benzothiazole framework can enhance antimicrobial efficacy .
Case Studies
-
Antitumor Efficacy in Lung Cancer:
- A study evaluated the effectiveness of compounds with similar structures against A549 cells, yielding an IC50 of approximately 2.12 μM in 2D assays.
- These findings suggest that such compounds could serve as lead candidates for developing new cancer therapies.
-
Antimicrobial Testing:
- Another study focused on testing against S. aureus, where compounds showed MIC values lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound shares a benzo[d]thiazol-2(3H)-ylidene scaffold with several analogs, but variations in substituents lead to distinct physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity compared to methoxy or methylsulfonyl groups in analogs . This may influence binding affinity in enzyme inhibition.
- Solubility: The morpholinosulfonyl group in the target and compound likely improves water solubility compared to methylsulfonyl in compound .
- Steric Effects : The 3-methyl substituent in the target compound minimizes steric hindrance relative to the bulkier 3-(2-methoxyethyl) group in compound .
Pharmacological and Biochemical Implications
The nitro group may enhance oxidative stress-mediated pathways, whereas morpholinosulfonyl groups could improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
